molecular formula C22H17ClN2O4 B279585 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide

Cat. No. B279585
M. Wt: 408.8 g/mol
InChI Key: ATIWXSVSVPMBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide, also known as CNOB, is a chemical compound that has been extensively studied for its potential use in scientific research. CNOB is a selective agonist for the metabotropic glutamate receptor subtype 2 (mGluR2), which is a G protein-coupled receptor that plays a role in regulating neurotransmitter release and synaptic plasticity. In

Mechanism of Action

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide is a selective agonist for mGluR2, which is a G protein-coupled receptor that inhibits adenylyl cyclase and activates potassium channels. Activation of mGluR2 by N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide leads to a decrease in neurotransmitter release, which can have a variety of effects depending on the specific brain region and neurotransmitter involved.
Biochemical and Physiological Effects:
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide has been shown to modulate the release of glutamate and GABA in the hippocampus, which can affect synaptic plasticity and learning and memory. N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide has also been shown to reduce anxiety-like behavior in animal models, and to reduce drug-seeking behavior in models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide in lab experiments is its selectivity for mGluR2, which allows for more precise manipulation of this receptor compared to non-selective agonists. However, one limitation of using N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide is its relatively low potency compared to other mGluR2 agonists, which can limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide and mGluR2. One area of interest is the role of mGluR2 in neuroinflammation and neurodegeneration, as mGluR2 has been shown to have anti-inflammatory and neuroprotective effects. Another area of interest is the development of more potent and selective mGluR2 agonists, which could have therapeutic potential for a variety of neurological and psychiatric disorders. Finally, more research is needed to fully understand the physiological and pathological roles of mGluR2 in different brain regions and circuits.

Synthesis Methods

The synthesis of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide involves several steps, starting with the reaction of 2-chloroaniline with salicylic acid to form 2-(2-chlorophenyl)-1,3-benzoxazole. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride to form N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide. The purity of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide has been used extensively in scientific research to study the role of mGluR2 in various physiological and pathological processes. For example, N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide has been shown to modulate synaptic plasticity in the hippocampus, which is important for learning and memory. N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide has also been used to study the role of mGluR2 in anxiety and depression, as well as in drug addiction and withdrawal.

properties

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C22H17ClN2O4/c1-27-15-9-13(10-16(12-15)28-2)21(26)24-14-7-8-20-19(11-14)25-22(29-20)17-5-3-4-6-18(17)23/h3-12H,1-2H3,(H,24,26)

InChI Key

ATIWXSVSVPMBDZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl)OC

Origin of Product

United States

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